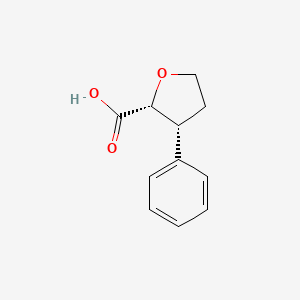

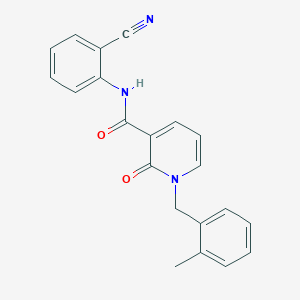

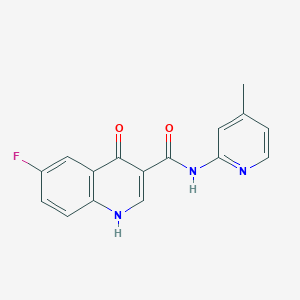

![molecular formula C16H14ClNO4 B2758604 5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-86-5](/img/structure/B2758604.png)

5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazole derivatives are an important class of compounds in medicinal chemistry. They are found in various natural products and are used in drug and agrochemical discovery programs . They are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the Suzuki-Cross coupling reaction . For example, 5-Bromobenzo[d]oxazol-2-amine can be reacted with pyrimidin-5-yl-5-boronic acid under the action of a palladium catalyst and Cs2CO3 as a base .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be determined by 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For example, some poly(benzoxazole imide)s showed great Tg s ranging from 285 to 363 °C, excellent thermal stability when performed at 5% weight loss temperatures (Td5% s) of 510–564 °C in N2 and good mechanical properties .Scientific Research Applications

Synthesis and Characterization

5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one, as a chemical compound, may not have direct studies available in the literature under this specific name. However, the research applications of similar compounds can shed light on the potential areas of interest. For example, studies involving the synthesis, characterization, and analysis of similar compounds with benzoxazole or dimethoxybenzyl groups are prevalent in the field of organic chemistry. These compounds are synthesized through various methods and characterized using spectroscopic and X-ray techniques. Their physical and chemical properties, such as molecular structure, are analyzed to understand their potential applications in fields like material science, drug design, and catalysis (Muhammad Naeem Ahmed et al., 2020).

Antioxidant and Antitumor Activity

Compounds with structural similarities to 5-Chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one have been studied for their antioxidant and antitumor activities. These studies involve evaluating the in vitro antioxidant activities of synthesized compounds and their ability to inhibit the growth of cancer cells. Such research contributes to the development of novel therapeutic agents by exploring the bioactivity of these compounds (H. Yüksek et al., 2015), (E. Grivsky et al., 1980).

Photolysis and Photochemical Studies

The study of photolysis and photochemical behaviors of benzyl acetate and dimethoxybenzyl acetate derivatives, including mechanisms of reaction and product formation, is significant in understanding the light-induced transformations of similar compounds. This area of research has implications for environmental chemistry, pharmaceuticals, and the development of light-sensitive materials (P. Wong et al., 1996).

Novel Protecting Groups in Organic Synthesis

The application of the dimethoxybenzyl moiety as a protecting group in organic synthesis highlights its utility in the preparation of complex organic molecules. Such studies focus on the development of new synthetic methodologies, including the protection and deprotection strategies critical for the synthesis of pharmaceuticals and natural products (Evelyne Grunder-Klotz et al., 1991).

Future Directions

properties

IUPAC Name |

5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-20-14-5-3-10(7-15(14)21-2)9-18-12-8-11(17)4-6-13(12)22-16(18)19/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZOTFZOVFNQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

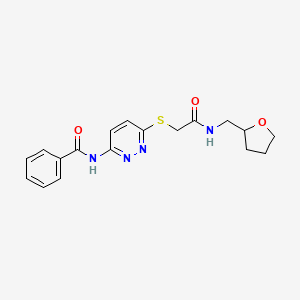

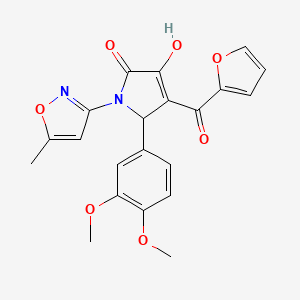

![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

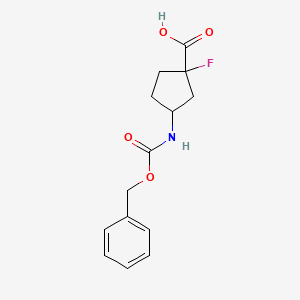

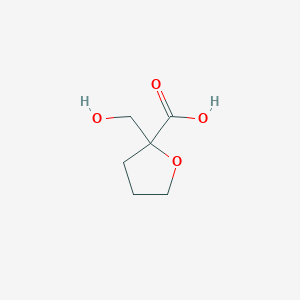

![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)

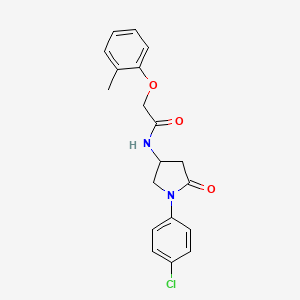

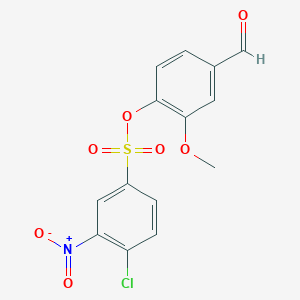

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)